Potency Differential: (R)-MLN-4760 vs. Active (S,S)-MLN-4760 (GL1001)
The primary differentiator for (R)-MLN-4760 is its significantly reduced potency against human ACE2 compared to its active (S,S)-enantiomer, MLN-4760 (also known as GL1001). This quantitative difference defines its primary use as a stereochemical negative control [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.4 μM (8,400 nM) |
| Comparator Or Baseline | MLN-4760 ((S,S)-enantiomer/GL1001); IC50 = 0.44 nM |
| Quantified Difference | ~19,091-fold lower potency for (R)-MLN-4760 |
| Conditions | Cell-free enzymatic assay against recombinant human ACE2 |
Why This Matters
This confirms (R)-MLN-4760's fitness for purpose as a stereochemical negative control, enabling researchers to attribute observed biological effects specifically to the active (S,S)-enantiomer.
- [1] TargetMol. (R)-MLN-4760 product page; Selleck Chemicals. MLN-4760 product page. Data aggregated from multiple vendor sources reporting IC50 values. View Source
